Cas no 1008038-72-9 (12-(4-chlorobenzenesulfonyl)-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one)
![12-(4-chlorobenzenesulfonyl)-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one structure](https://www.kuujia.com/scimg/cas/1008038-72-9x500.png)
12-(4-chlorobenzenesulfonyl)-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one Chemical and Physical Properties
Names and Identifiers
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- 12-(4-chlorobenzenesulfonyl)-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one
- AKOS001857778
- 5-[(4-chlorophenyl)sulfonyl]-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3-benzoxazocin-4-one
- F1609-0133
- AKOS022045337
- 12-(4-chlorophenyl)sulfonyl-9-methyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one
- 1008038-72-9
-
- Inchi: 1S/C18H16ClNO4S/c1-18-10-14(13-4-2-3-5-15(13)24-18)16(17(21)20-18)25(22,23)12-8-6-11(19)7-9-12/h2-9,14,16H,10H2,1H3,(H,20,21)
- InChI Key: MXSQJUFIEGCPGI-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)S(C1C(NC2(C)CC1C1C=CC=CC=1O2)=O)(=O)=O
Computed Properties
- Exact Mass: 377.0488569g/mol
- Monoisotopic Mass: 377.0488569g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 25
- Rotatable Bond Count: 2
- Complexity: 640
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 80.8Ų
12-(4-chlorobenzenesulfonyl)-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1609-0133-5μmol |
12-(4-chlorobenzenesulfonyl)-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one |
1008038-72-9 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1609-0133-5mg |
12-(4-chlorobenzenesulfonyl)-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one |
1008038-72-9 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1609-0133-15mg |
12-(4-chlorobenzenesulfonyl)-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one |
1008038-72-9 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1609-0133-20mg |
12-(4-chlorobenzenesulfonyl)-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one |
1008038-72-9 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1609-0133-20μmol |
12-(4-chlorobenzenesulfonyl)-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one |
1008038-72-9 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1609-0133-2mg |
12-(4-chlorobenzenesulfonyl)-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one |
1008038-72-9 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1609-0133-2μmol |
12-(4-chlorobenzenesulfonyl)-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one |
1008038-72-9 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1609-0133-1mg |
12-(4-chlorobenzenesulfonyl)-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one |
1008038-72-9 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1609-0133-10μmol |
12-(4-chlorobenzenesulfonyl)-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one |
1008038-72-9 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1609-0133-3mg |
12-(4-chlorobenzenesulfonyl)-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one |
1008038-72-9 | 90%+ | 3mg |
$63.0 | 2023-05-17 |
12-(4-chlorobenzenesulfonyl)-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one Related Literature
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1. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
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Yikang Cong,Xingnan Chen,Yan Mei,Jun Ye Dalton Trans., 2022,51, 2923-2931
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Shuai Hou,Lei Yang,Xian Zhao CrystEngComm, 2014,16, 7141-7148
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
Additional information on 12-(4-chlorobenzenesulfonyl)-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one
Comprehensive Analysis of 12-(4-chlorobenzenesulfonyl)-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one (CAS No. 1008038-72-9)
The compound 12-(4-chlorobenzenesulfonyl)-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one (CAS No. 1008038-72-9) is a structurally complex heterocyclic molecule that has garnered significant attention in pharmaceutical and organic chemistry research. Its unique tricyclic framework, combined with functional groups like sulfonyl and chlorobenzene, makes it a subject of interest for drug discovery and material science applications. Researchers are particularly intrigued by its potential as a scaffold for bioactive molecules, given its resemblance to pharmacologically active cores found in CNS-targeting compounds.
In recent years, the demand for novel heterocyclic compounds has surged, driven by advancements in AI-driven drug design and high-throughput screening. This aligns with frequent searches for terms like "sulfonyl-based drug candidates" and "tricyclic heterocycles in medicinal chemistry". The presence of a chlorobenzenesulfonyl moiety in this compound suggests potential applications in modulating protein-protein interactions, a hot topic in targeted therapy development. Its 8-oxa-10-aza bridge also raises questions about metabolic stability—a key concern in ADME optimization workflows often queried in scientific databases.
Synthetic routes to CAS 1008038-72-9 typically involve multi-step sequences leveraging Pd-catalyzed cross-coupling and intramolecular cyclization, reflecting broader trends in green chemistry and atom economy. Analytical characterization via LC-MS and NMR (frequently searched techniques) confirms its high purity, critical for reproducibility in preclinical studies. Notably, the methyl group at position 9 may influence blood-brain barrier permeability—a recurring theme in neuropharmacology forums.
From a commercial perspective, suppliers often highlight this compound’s role in fragment-based drug discovery (FBDD), addressing growing interest in "small molecule probes for undruggable targets." Its tricyclo[7.3.1.0²,⁷] skeleton offers rigid 3D geometry valuable for allosteric modulator design, a niche frequently explored in GPCR research. Regulatory databases confirm its non-hazardous status under standard handling protocols, though proper PPE remains advisable—a detail emphasized in laboratory safety-related searches.
Future directions include exploring its structure-activity relationships (SAR) through computational modeling tools like molecular docking, aligning with industry shifts toward in silico screening. Patent landscapes suggest untapped potential in kinase inhibition, while its oxa-aza motif resonates with searches for "oxygen-nitrogen heterocycles in agrochemicals." As precise chemical tools gain traction, this compound’s versatility positions it as a candidate for both academic research and industrial R&D pipelines.
1008038-72-9 (12-(4-chlorobenzenesulfonyl)-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one) Related Products
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